N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide
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Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide is a compound of significant interest due to its diverse applications across fields such as chemistry, biology, medicine, and industry. This article delves into the preparation, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide involves multiple steps starting from precursor chemicals. A common synthetic route might involve the condensation of 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine with a suitable ethylating agent to form the desired intermediate. This intermediate is then reacted with 3-methylthiophene-2-carboxylic acid chloride to yield the final product. Reaction conditions typically require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized for yield and purity. This involves large-scale reactors and possibly continuous flow systems to maintain consistent reaction conditions. Techniques such as recrystallization and chromatography are used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, potentially modifying the thiophene ring or the oxazepine moiety, producing a variety of oxidized derivatives.
Reduction: Reduction reactions could target the oxo group, leading to the formation of hydroxylated products.
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Use of nucleophiles like thiols, amines, or other halides in polar solvents.
Major Products
The major products formed depend on the reaction type. Oxidation might yield hydroxylated or carbonyl derivatives, while reduction could lead to alcohol derivatives. Substitution reactions can introduce diverse groups onto the molecular framework.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structure and reactivity, making it a valuable precursor in synthesizing novel materials.
Biology
Biologically, it can interact with specific enzymes or receptors, providing insights into metabolic pathways or drug-receptor interactions.
Medicine
In medicine, its potential therapeutic properties are explored. It may act as an inhibitor for certain enzymes, thus serving as a lead compound in drug development.
Industry
In industry, it could be used in the synthesis of advanced materials or as a catalyst in specialized chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes or receptors. It may bind to these targets, altering their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, or covalent bonds.
Comparison with Similar Compounds
Similar Compounds
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiophene-2-carboxamide
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide
Unique Features
Compared to similar compounds, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide may exhibit distinct reactivity due to the presence of the fluorine atom, affecting its binding affinity and selectivity in biological systems. This uniqueness enhances its potential as a lead compound in various research applications.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-11-4-7-24-16(11)17(22)19-5-6-20-9-12-8-13(18)2-3-14(12)23-10-15(20)21/h2-4,7-8H,5-6,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUELHFQRUYQLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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